molecular formula C16H19N3O2 B7516829 N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7516829
M. Wt: 285.34 g/mol
InChI Key: HAGZMIIVNGVVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CDT-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are required for cell cycle progression. Inflammation studies have demonstrated that N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide reduces the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the area of research. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to a reduction in tumor growth. Inflammation studies have demonstrated that N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide protects neurons from oxidative stress and improves cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its potential therapeutic properties in various areas of research. Another advantage is its relatively simple synthesis method. However, one limitation of using N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the identification of specific signaling pathways that are modulated by N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the potential therapeutic properties of N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide in other areas of research, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-hydroxycoumarin and 4-aminopyrazole, followed by a series of reactions to introduce the methyl and carboxamide groups. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Inflammation studies have demonstrated that N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-15(11(2)19(3)18-10)16(20)17-13-8-9-21-14-7-5-4-6-12(13)14/h4-7,13H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGZMIIVNGVVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-chromen-4-yl)-1,3,5-trimethylpyrazole-4-carboxamide

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